

# physical characteristics of DOPE-mPEG MW 2000

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## Compound of Interest

Compound Name: DOPE-mPEG, MW 2000

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An In-depth Technical Guide on the Physical Characteristics of DOPE-mPEG MW 2000

## Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) is a high-purity, synthetic phospholipid conjugated with a methoxy-terminated polyethylene glycol (PEG) chain of approximately 2000 Daltons.[1] It is a widely utilized PEGylated lipid in the development of drug delivery systems, particularly in the formation of liposomes and lipid nanoparticles (LNPs).[2][3][4] The amphiphilic nature of DOPE-mPEG 2000, with its hydrophobic 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) anchor and hydrophilic PEG chain, allows it to self-assemble in aqueous solutions, forming micelles or incorporating into lipid bilayers.[4][5][6]

The inclusion of DOPE-mPEG 2000 in liposomal formulations provides steric stabilization, creating a "stealth" characteristic that helps nanoparticles evade the mononuclear phagocytic system.[7][8] This leads to a prolonged circulation half-life and improved biodistribution of encapsulated therapeutic agents.[9][10] This guide provides a comprehensive overview of the core physical characteristics of DOPE-mPEG 2000, detailed experimental protocols for its characterization, and visual representations of its structure and function.

## Core Physical and Chemical Properties

The physical and chemical properties of DOPE-mPEG 2000 are summarized in the tables below. These properties are critical for its application in pharmaceutical formulations.

Table 1: General Properties

Property	Description	References
Synonyms	mPEG-2000 DOPE, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]	[5][11]
Chemical Structure	Composed of a DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) lipid anchor and a methoxy-terminated PEG chain.	[1][5][9]
Appearance	White to off-white solid or powder.	[2][5][9]
Amphiphilicity	Possesses both a hydrophobic lipid tail (DOPE) and a hydrophilic polymer head (mPEG), enabling the formation of micelles and incorporation into lipid bilayers.	[4][5][6]

Table 2: Quantitative Specifications

Parameter	Value	References
Average Molecular Weight	~2801.46 Da	[5][12]
Purity	>95% (as determined by TLC or HPLC)	[5][12]
Solubility	>10 mg/mL in hot water and chloroform. Soluble in other organic solvents such as DMSO and dichloromethane.	[5][9][13]
Critical Micelle Concentration (CMC)	While a specific value for DOPE-mPEG 2000 is not readily available, similar PEGylated lipids like DSPE-PEG 2000 have a CMC in the micromolar range (approximately 0.5-1.5 $\mu$ M).	[14][15]

Table 3: Storage and Handling

Condition	Recommendation	References
Storage Temperature	-20°C	[5][9][13]
Handling	Should be stored in a dry, low-temperature environment. It is recommended to prepare fresh solutions before use and avoid repeated freeze-thaw cycles.	[5]

## Experimental Protocols

The characterization of DOPE-mPEG 2000 is essential to ensure its quality and performance in drug delivery applications. The following are detailed methodologies for key experiments.

## Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of PEGylated lipids.

- Objective: To separate and quantify DOPE-mPEG 2000 from potential impurities.
- Methodology:
  - Mobile Phase Preparation: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., a mixture of methanol, acetonitrile, and isopropanol with 0.1% formic acid) is typically used.
  - Sample Preparation: A known concentration of DOPE-mPEG 2000 is dissolved in a suitable solvent, such as the initial mobile phase mixture.
  - Chromatographic Conditions:
    - Column: A reverse-phase column (e.g., C8 or C18) is commonly employed.
    - Gradient: A typical gradient might run from a higher aqueous percentage to a higher organic percentage over 10-15 minutes to elute compounds of varying polarity.
    - Flow Rate: A flow rate of 0.3-1.0 mL/min is standard.
    - Detection: Detection is often performed using an Evaporative Light Scattering Detector (ELSD) or a UV detector at wavelengths around 210-280 nm.[\[16\]](#)
  - Data Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks.

## Molecular Weight Characterization by Mass Spectrometry

Due to the polydisperse nature of the PEG chain, mass spectrometry is used to determine the average molecular weight.

- Objective: To determine the average molecular weight and the distribution of PEG chain lengths.
- Methodology:
  - Ionization Technique: Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are suitable techniques.
  - Sample Preparation: The sample is dissolved in an appropriate solvent and mixed with a matrix (for MALDI) or infused directly (for ESI).
  - Data Acquisition: The mass spectrometer is operated in a mode that covers the expected mass range of the polymer.
  - Data Analysis: The resulting spectrum will show a distribution of peaks, each corresponding to a different number of ethylene glycol repeat units. The average molecular weight is calculated from this distribution.[\[17\]](#)

## Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the chemical structure of PEGylated lipids.

- Objective: To verify the presence of characteristic chemical groups of both the DOPE lipid and the PEG chain.
- Methodology:
  - Sample Preparation: The DOPE-mPEG 2000 sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{D}_2\text{O}$ ).
  - Data Acquisition:  $^1\text{H}$  NMR and  $^{31}\text{P}$  NMR spectra are acquired.
  - Data Analysis:
    - In the  $^1\text{H}$  NMR spectrum, characteristic peaks for the fatty acid chains of DOPE, the glycerol backbone, the phosphoethanolamine headgroup, and the repeating ethylene

glycol units of PEG should be identified.

- The relative integration of these signals can confirm the structure and can be used to estimate the average number of PEG units.[\[17\]](#)
- A single peak in the  $^{31}\text{P}$  NMR spectrum confirms the presence of the phosphate group.

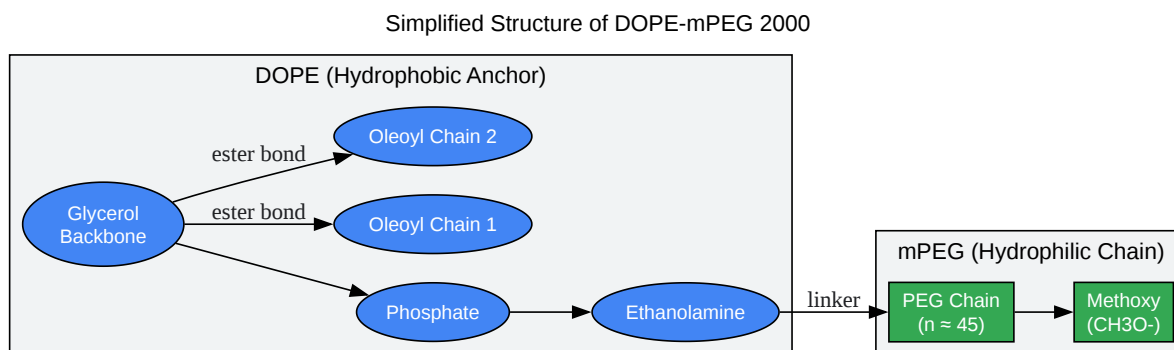
## Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which the amphiphilic molecules begin to form micelles. A common method for its determination is through fluorescence spectroscopy.

- Objective: To determine the concentration at which DOPE-mPEG 2000 self-assembles into micelles in an aqueous solution.
- Methodology:
  - Probe Selection: A fluorescent probe that is sensitive to the polarity of its microenvironment, such as pyrene, is used.
  - Sample Preparation: A series of solutions with varying concentrations of DOPE-mPEG 2000 in an aqueous buffer are prepared. A constant, low concentration of the fluorescent probe is added to each solution.
  - Fluorescence Measurement: The fluorescence emission spectra of the probe are recorded for each sample. For pyrene, the ratio of the intensity of the first and third vibronic peaks ( $I_1/I_3$ ) is monitored.
  - Data Analysis: The  $I_1/I_3$  ratio is plotted against the logarithm of the DOPE-mPEG 2000 concentration. The CMC is determined from the point of inflection in this plot, which indicates the partitioning of the probe into the hydrophobic micellar core.[\[14\]](#)[\[18\]](#)

## Visualizations: Structure, Workflow, and Application

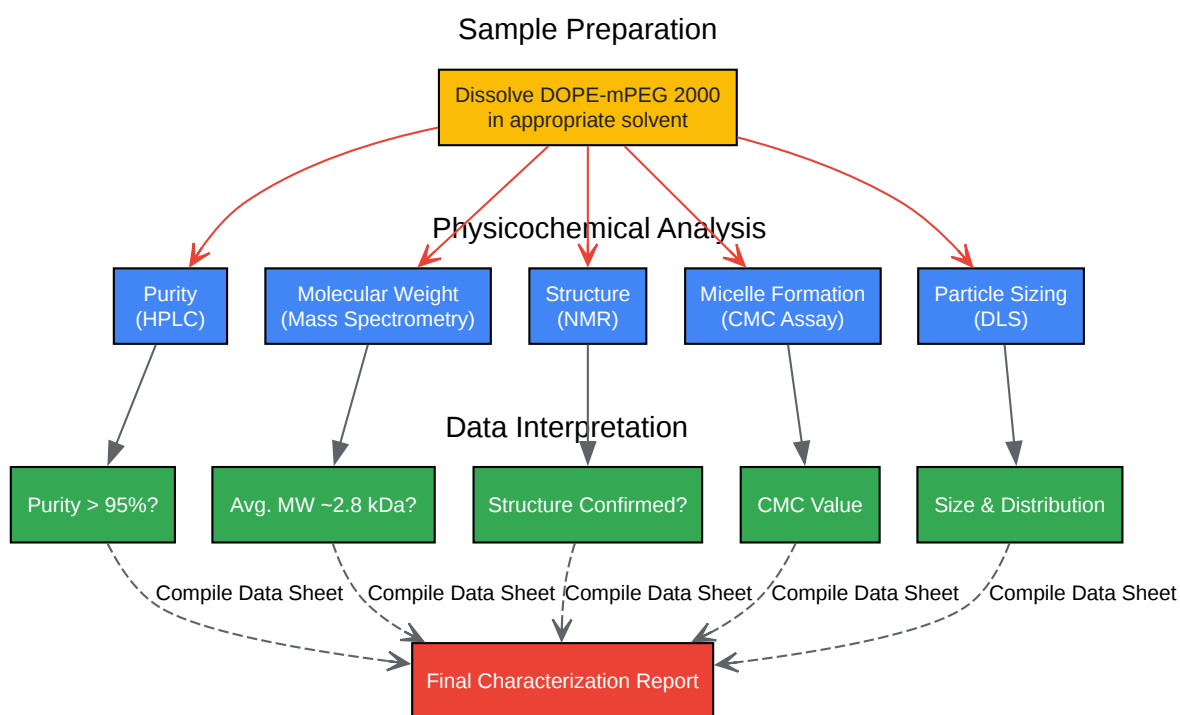
The following diagrams, generated using the DOT language, provide visual representations of the key aspects of DOPE-mPEG 2000.



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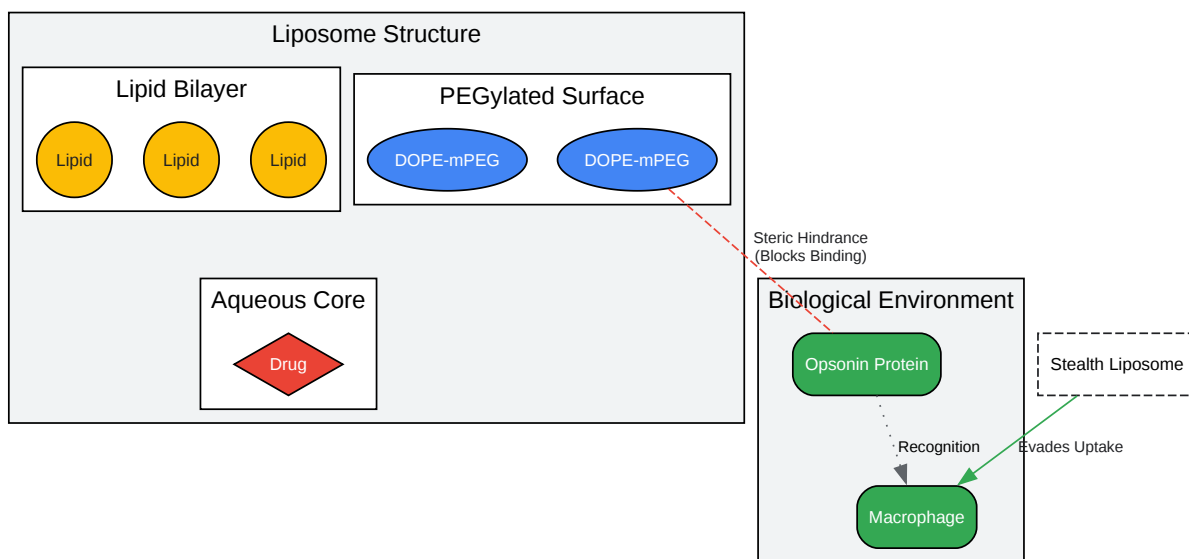
Caption: Simplified schematic of the DOPE-mPEG 2000 molecule.

## Experimental Workflow for PEGylated Lipid Characterization





Role of DOPE-mPEG 2000 in Stealth Liposomes



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